molecular formula C8H16NO9P B12054145 N-Acetyl-D-galactosamine 6-phosphate

N-Acetyl-D-galactosamine 6-phosphate

Cat. No.: B12054145
M. Wt: 301.19 g/mol
InChI Key: BRGMHAYQAZFZDJ-KEWYIRBNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyl-D-galactosamine involves several steps. One method includes the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate. This is followed by the removal of O-acetylation from the glycosaminoglycan pentaacetate to produce N-acetyl-D-galactosamine . The reaction system contains D-galactosamine hydrochloride, solvent, acylating agent (acetic anhydride), and acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .

Industrial Production Methods

Industrial production methods for N-Acetyl-D-galactosamine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and efficiency, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-galactosamine 6-phosphate undergoes various chemical reactions, including hydrolysis and deacetylation. It can be hydrolyzed by NagA, an enzyme involved in the metabolism of amino sugars .

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis and specific enzymes like NagA for deacetylation . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions include deacetylated derivatives of this compound, which are essential intermediates in various metabolic pathways .

Properties

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6+,7-,8?/m1/s1

InChI Key

BRGMHAYQAZFZDJ-KEWYIRBNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COP(=O)(O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Origin of Product

United States

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